molecular formula C13H9ClS B12004221 2-Chlorothioxanthene CAS No. 92-38-6

2-Chlorothioxanthene

Cat. No.: B12004221
CAS No.: 92-38-6
M. Wt: 232.73 g/mol
InChI Key: HRJYGQAACVZSEO-UHFFFAOYSA-N
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Description

2-Chlorothioxanthene is an organic compound with the molecular formula C13H7ClOS. It is a derivative of thioxanthene, characterized by the presence of a chlorine atom at the second position of the thioxanthene ring system. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothioxanthene typically involves the reaction of 2-chlorobenzonitrile with 4-chlorothiophenol. The process begins with the formation of 2-(4’-chlorophenylthio)benzonitrile, which is then hydrolyzed in an acidic or basic medium to yield 2-(4’-chlorophenylthio)benzoic acid. This intermediate undergoes cyclization through dehydration to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothioxanthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chlorothioxanthone.

    Reduction: Reduction reactions can yield thioxanthene derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as dibutyltin chlorohydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Chlorothioxanthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothioxanthene involves its interaction with molecular targets and pathways. As a photoinitiator, it absorbs light and undergoes excitation to its triplet state. This excited state can then participate in various photochemical reactions, including the formation of radical species that initiate polymerization. The compound’s ability to interact with metal complexes further enhances its photochemical activity .

Comparison with Similar Compounds

  • Thioxanthone
  • 2-Chlorothioxanthone
  • 9H-Thioxanthene

Comparison: 2-Chlorothioxanthene is unique due to the presence of a chlorine atom, which imparts distinct chemical and physical properties. Compared to thioxanthone, it has a higher reactivity in substitution reactions. 2-Chlorothioxanthone, on the other hand, is more commonly used as a photoinitiator due to its higher triplet energy and longer triplet lifetime .

Properties

CAS No.

92-38-6

Molecular Formula

C13H9ClS

Molecular Weight

232.73 g/mol

IUPAC Name

2-chloro-9H-thioxanthene

InChI

InChI=1S/C13H9ClS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2

InChI Key

HRJYGQAACVZSEO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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